molecular formula C21H19N3O4S B12161853 N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide

N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide

Cat. No.: B12161853
M. Wt: 409.5 g/mol
InChI Key: WVENLYCBVWEDFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hybrid organic molecule featuring a benzothiazole scaffold conjugated via an acetamide linker to a 7,8-dimethoxy-substituted benzazepinone moiety. The benzazepinone core, with its 2-oxo-1,2-dihydro-3H configuration, introduces rigidity and hydrogen-bonding capacity, while the methoxy groups at positions 7 and 8 enhance lipophilicity and electronic effects. Structural confirmation would typically rely on X-ray crystallography or spectroscopic methods, as seen in analogous compounds .

Properties

Molecular Formula

C21H19N3O4S

Molecular Weight

409.5 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)acetamide

InChI

InChI=1S/C21H19N3O4S/c1-27-16-9-13-7-8-24(20(26)11-14(13)10-17(16)28-2)12-19(25)23-21-22-15-5-3-4-6-18(15)29-21/h3-10H,11-12H2,1-2H3,(H,22,23,25)

InChI Key

WVENLYCBVWEDFH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)NC3=NC4=CC=CC=C4S3)OC

Origin of Product

United States

Preparation Methods

Table 1: Reaction Conditions for Benzazepine Synthesis

ParameterValueSource
Starting MaterialN-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide
SolventGlacial acetic acid (710 mL)
Acid CatalystConc. HCl (710 mL)
Reaction Time17 hours
Temperature25°C
Yield77.5%

Alternative methods using toluene as a solvent for the amidation of 3,4-dimethoxyphenylacetic acid with aminoacetaldehyde dimethyl acetal have been reported, though yields remain comparable.

Preparation of 1,3-Benzothiazol-2(3H)-Ylidene Intermediate

The benzothiazole component is synthesized through condensation reactions. A literature approach involves treating 2-amino benzothiazole derivatives with ethyl chloroacetate to form thioether intermediates, followed by hydrazine hydrate treatment to yield acetohydrazide precursors. For example, 2-(benzo[d]thiazol-2’-ylthio)acetohydrazide is prepared by reacting 2-mercaptobenzothiazole (2-MBT) with ethyl chloroacetate, then substituting the ethoxy group with hydrazine.

Table 2: Key Steps in Benzothiazole Functionalization

StepReagents/ConditionsOutcomeSource
Thioether Formation2-MBT + ethyl chloroacetateEthyl 2-(benzothiazol-2-ylthio)acetate
Hydrazide FormationHydrazine hydrate in ethanol2-(Benzothiazol-2-ylthio)acetohydrazide

Coupling of Benzazepine and Benzothiazole Moieties

The final acetamide linkage is achieved via carbodiimide-mediated coupling. A representative method utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in chloroform/pyridine to react the benzazepine’s secondary amine with the benzothiazole acetohydrazide. The reaction proceeds at 0°C for 8–18 hours, followed by extraction with ethyl acetate and sodium bicarbonate wash.

Table 3: Coupling Reaction Parameters

ParameterValueSource
Coupling AgentEDC
SolventChloroform/pyridine (1:1)
Temperature0°C to ambient
WorkupEthyl acetate extraction

Purification and Characterization

Crude product purification involves column chromatography (silica gel, dichloromethane/methanol gradients) and recrystallization from ethyl acetate. Structural validation is performed via:

  • 1H/13C NMR : Peaks for benzazepine methoxy groups (δ 3.85–3.90 ppm), benzothiazole aromatic protons (δ 7.20–8.10 ppm), and acetamide NH (δ 10.70 ppm).

  • Mass Spectrometry : Molecular ion peaks at m/z 364.4 (C19H16N4O2S).

  • X-ray Crystallography : Confirms planar benzothiazole and benzazepine orientations.

Yield Optimization Strategies

Patent disclosures highlight yield improvements through:

  • Solvent Selection : Toluene over xylene for amidation steps (2.5-fold solvent-to-substrate ratio).

  • Catalyst Use : Boron compounds (e.g., boric acid) enhance cyclization efficiency.

  • Temperature Control : Maintaining 25°C during benzazepine synthesis minimizes byproducts.

Challenges and Alternative Approaches

Key challenges include the low solubility of intermediates and epimerization risks during coupling. Alternative routes involve:

  • Microwave-Assisted Synthesis : Reducing reaction times for hydrazide formation.

  • Enzymatic Catalysis : Lipase-mediated amidation for stereochemical control .

Chemical Reactions Analysis

N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrochloric acid, zinc dust, and acetic anhydride . Major products formed from these reactions include 2-sulfonyl- or 2-alkyl-sulfonylbenzothiazoles and their subsequent hydrolysis products .

Scientific Research Applications

Antimicrobial Activity

The compound exhibits notable antimicrobial properties , particularly against a range of pathogenic bacteria and fungi. Research indicates that derivatives of benzothiazole, including this compound, show varying degrees of antibacterial efficacy. For instance:

  • Bacterial Inhibition : Studies have demonstrated that compounds with similar structures to N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide have shown inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 0.98 to 3.9 µg/ml .
  • Fungal Activity : The compound also demonstrates antifungal activity against strains such as Candida albicans, indicating its potential use in treating fungal infections .

Anticancer Properties

The anticancer potential of this compound is under investigation, with preliminary studies suggesting it may inhibit cancer cell proliferation. The mechanisms likely involve the modulation of signaling pathways associated with cell growth and apoptosis:

  • Cell Line Studies : In vitro studies have shown that benzothiazole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and the disruption of mitochondrial membrane potential .
  • Synergistic Effects : When combined with other chemotherapeutic agents, compounds similar to this compound may enhance the efficacy of existing treatments against resistant cancer types .

Anti-inflammatory Applications

The anti-inflammatory properties of this compound are also noteworthy. Research has indicated that benzothiazole derivatives can inhibit inflammatory mediators:

  • Cytokine Inhibition : Studies have shown that these compounds can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages . This suggests potential applications in treating chronic inflammatory conditions.

Summary of Applications

Application TypeDescriptionKey Findings
AntimicrobialEffective against various bacteria and fungiMICs from 0.98 to 3.9 µg/ml for bacteria; antifungal activity noted
AnticancerInduces apoptosis in cancer cellsModulates signaling pathways; potential synergistic effects with other drugs
Anti-inflammatoryReduces pro-inflammatory cytokinesInhibits TNF-alpha and IL-6 production in macrophages

Mechanism of Action

The mechanism of action of N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide involves its interaction with various molecular targets and pathways. The compound’s biological activity is attributed to its ability to modulate specific enzymes and receptors, leading to its antimicrobial, analgesic, and antioxidant effects . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table highlights structural and synthetic parallels between the target compound and related derivatives:

Compound Name Core Structure Key Substituents Synthetic Pathway Unique Features
Target Compound Benzothiazole + Benzazepinone 7,8-Dimethoxy, acetamide linker Likely condensation of benzothiazole hydrazide with benzazepinone acid chloride High polarity due to methoxy groups; potential CNS activity via benzazepinone core
2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-ethylphenyl)acetamide Benzothiazole sulfone + acetamide 1,1-Dioxido, 2-ethylphenyl Mercaptoacetic acid and ZnCl2-catalyzed cyclization (similar to ) Sulfone group enhances metabolic stability; ethylphenyl boosts lipophilicity
N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide Benzothiazole + benzamide 3-Ethyl, 6-fluoro, 3-fluorobenzamide Hydrazide-acid chloride coupling (analogous to ) Fluorine atoms improve bioavailability and binding affinity
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide Thiazole + benzothiazole 4,5-Dimethyl thiazole Multi-step cyclization with chloroacetyl chloride (as in ) Dimethylthiazole introduces steric hindrance; dual heterocycles modulate solubility

Key Structural Differences

Core Heterocycles: The target compound’s benzazepinone core distinguishes it from analogs with simpler benzamide or sulfone-modified benzothiazoles. This core may confer unique pharmacokinetic properties, such as enhanced blood-brain barrier penetration .

Synthetic Complexity : The target compound’s synthesis likely requires precise control over regioselective methoxy introduction, contrasting with the straightforward ZnCl2-catalyzed cyclization used for thiazolidin-3-yl acetamides .

Crystallographic Validation

The (E)-configuration of the imine group in the target compound is likely confirmed via single-crystal X-ray analysis, as demonstrated for similar hydrazinecarboxamide derivatives . SHELX software () remains a gold standard for such structural determinations .

Biological Activity

N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C21H19N3O4S
  • Molecular Weight : 409.5 g/mol
  • IUPAC Name : N-(1,3-benzothiazol-2-yl)-2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)acetamide

Biological Activity Overview

This compound exhibits a range of biological activities including antimicrobial, antioxidant, analgesic, and anticonvulsant effects. These activities can be attributed to the structural features of the compound which facilitate interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures often show significant antimicrobial properties. For example:

  • Antibacterial Activity : Studies have reported moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL .
Compound Target Bacteria MIC (µg/mL)
N-[...]Staphylococcus aureus100
N-[...]Bacillus subtilis200

Antifungal Activity

The compound also demonstrates antifungal activity. For instance:

  • It has been shown to inhibit the growth of Candida albicans and Aspergillus niger, with MIC values indicating a stronger efficacy compared to some standard antifungal agents like fluconazole .

The biological activity of this compound is believed to stem from its ability to modulate specific enzymes and receptors involved in various metabolic pathways. The benzothiazole moiety is known for its role in enhancing the lipophilicity of compounds, which can improve their membrane permeability and bioavailability.

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Nagavelli et al. synthesized derivatives of benzothiazole and assessed their antimicrobial activity, revealing that structural modifications significantly influenced their efficacy against bacterial strains .
  • Sojitra et al. reported on quinazolinone derivatives that exhibited notable antimicrobial properties, suggesting that similar structural frameworks may yield comparable results for N-[...] compounds .

Q & A

Basic: What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?

Answer:
The compound’s synthesis typically involves coupling benzothiazole and benzazepine precursors. A common strategy includes:

  • Step 1: Preparation of the benzothiazole core via condensation of 2-aminobenzothiazole with a ketone or aldehyde derivative under acidic conditions .
  • Step 2: Functionalization of the benzazepine moiety using methoxy groups and an acetamide linker, often via nucleophilic substitution or amidation reactions .
  • Optimization: Reaction conditions (temperature, solvent polarity, and catalyst choice) significantly influence yield. For example, dimethylformamide (DMF) enhances solubility of intermediates, while triethylamine acts as a base to deprotonate reactive sites .

Table 1: Example reaction optimization for Step 2

SolventCatalystTemp (°C)Yield (%)
DMFEt₃N8072
THFNaH6058
CH₂Cl₂None2535

Basic: Which spectroscopic and crystallographic methods are critical for structural confirmation?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm the presence of methoxy groups (δ 3.8–4.0 ppm), benzazepine carbonyl (δ 170–175 ppm), and benzothiazole protons (δ 7.2–8.1 ppm) .
  • Mass Spectrometry (MS): High-resolution MS validates the molecular formula (e.g., [M+H]+ peak at m/z 463.15) .
  • X-ray Crystallography: SHELX software is widely used for refining crystal structures, particularly to resolve stereochemistry at the (2E)-ylidene group .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Answer:
Discrepancies in bioactivity (e.g., IC50 variability in kinase inhibition assays) may arise from:

  • Experimental Variables: Differences in cell lines, assay protocols (e.g., ATP concentration in kinase assays), or compound purity (>95% recommended) .
  • Data Normalization: Use internal controls (e.g., staurosporine as a kinase inhibitor reference) to standardize results.
  • Meta-Analysis: Apply statistical tools like ANOVA to compare datasets, identifying outliers or batch effects .

Advanced: What computational strategies predict binding modes and pharmacokinetic properties?

Answer:

  • Molecular Docking: Software like AutoDock Vina models interactions between the benzazepine moiety and target proteins (e.g., G-protein-coupled receptors). The benzothiazole group often participates in π-π stacking with aromatic residues .
  • ADMET Prediction: Tools like SwissADME estimate bioavailability (%F = 45–60) and blood-brain barrier permeability (logBB = -1.2), highlighting potential solubility limitations due to methoxy groups .

Advanced: How can stereochemical purity at the (2E)-ylidene group be ensured during synthesis?

Answer:

  • Chiral Chromatography: Use HPLC with a chiral stationary phase (e.g., Chiralpak AD-H) to separate (E) and (Z) isomers .
  • Reaction Control: Low temperatures (0–5°C) and non-polar solvents (e.g., hexane) favor the (E)-configuration by minimizing thermal isomerization .

Table 2: Isomer ratio under varying conditions

SolventTemp (°C)E:Z Ratio
Hexane095:5
Ethanol2570:30
DMF5060:40

Advanced: What strategies improve bioavailability through structural modification?

Answer:

  • Prodrug Design: Introduce ester groups at the acetamide nitrogen to enhance solubility, which hydrolyze in vivo to release the active compound .
  • Lipophilicity Adjustment: Replace methoxy groups with trifluoromethyl (-CF3) to balance membrane permeability and metabolic stability .

Advanced: How can Design of Experiments (DoE) optimize multi-step synthesis?

Answer:

  • Factor Screening: Test variables (e.g., reagent equivalents, reaction time) using fractional factorial designs to identify critical parameters .
  • Response Surface Methodology (RSM): Model interactions between temperature and catalyst concentration to maximize yield. For example, a central composite design may reveal optimal conditions at 75°C and 1.2 eq. of catalyst .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.